4,6-Dichloropyridazin-3(2H)-one
Overview
Description
4,6-Dichloropyridazin-3(2H)-one (4,6-DCP) is a heterocyclic compound that has been used in scientific research for a variety of applications. It is an important building block for organic synthesis, and has been used extensively as a starting material for synthesizing various organic compounds. 4,6-DCP has also been used in the development of various pharmaceutical drugs, and has been studied for its potential biological and physiological effects.
Scientific Research Applications
Crystallography and Computational Chemistry : The compound "4,5-Dichloropyridazin-3-(2H)-one" has been characterized using NMR spectroscopy and crystallographic techniques. Its structure has been examined using Density Functional Theory (DFT), showing good agreement between optimized geometry and experimental data (Silva-Júnior et al., 2016).
Drug Discovery and Synthesis : This compound can be used as a scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems, which have applications in drug discovery. For example, its reaction with nitrogen nucleophiles can lead to a mixture of aminated products, useful for creating polyfunctional systems (Pattison et al., 2009).
Synthetic Chemistry Applications : A series of 3,6-dichloro-1H-pyridazin-4-ones, closely related to 4,6-Dichloropyridazin-3(2H)-one, have been used as synthetic intermediates in regioselective bond-forming reactions (Helm et al., 2006).
Pharmacological Applications : Novel derivatives of 2-alkyl 6-substituted pyridazin-3(2H)-ones, synthesized from 3,6-dichloropyridazine, showed promising COX-2 selectivity indices and analgesic and anti-inflammatory activities. This indicates potential pharmaceutical applications for these compounds (Loksha & Abd-Alhaseeb, 2020).
properties
IUPAC Name |
3,5-dichloro-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O/c5-2-1-3(6)7-8-4(2)9/h1H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEIRRXSGRRWKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728630 | |
Record name | 4,6-Dichloropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40728630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloropyridazin-3(2H)-one | |
CAS RN |
17285-37-9 | |
Record name | 4,6-Dichloropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40728630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Citations
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